molecular formula C42H26Cl2N8Ru B12971873 Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride

Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride

Cat. No.: B12971873
M. Wt: 814.7 g/mol
InChI Key: UTEQSAKBTJEQQX-UHFFFAOYSA-L
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Description

Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride is a coordination complex that features ruthenium as the central metal ion. This compound is known for its unique photophysical and electrochemical properties, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride typically involves the coordination of ruthenium with 1,10-phenanthroline and 4,5,9,14-tetraaza-benzo[b]triphenylene ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often conducted at elevated temperatures to facilitate the coordination process .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This includes the use of larger reaction vessels, more stringent control of reaction conditions, and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state complexes, while substitution reactions may result in new coordination complexes with different ligands .

Mechanism of Action

The mechanism of action of Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride involves its ability to undergo redox reactions and interact with biological molecules. The ruthenium center can accept and donate electrons, making it effective in catalysis and electronic applications. In biological systems, it can intercalate with DNA, disrupting the replication process and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2,2’-bipyridine)ruthenium(II) dichloride
  • Bis(1,10-phenanthroline)ruthenium(II) dichloride
  • Bis(2,2’-bipyridine)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium(II) dichloride

Uniqueness

What sets Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride apart from similar compounds is its unique combination of ligands, which imparts distinct photophysical and electrochemical properties. This makes it particularly useful in applications requiring specific redox behavior and light absorption characteristics .

Properties

Molecular Formula

C42H26Cl2N8Ru

Molecular Weight

814.7 g/mol

IUPAC Name

1,10-phenanthroline;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride

InChI

InChI=1S/C18H10N4.2C12H8N2.2ClH.Ru/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16;2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-10H;2*1-8H;2*1H;/q;;;;;+2/p-2

InChI Key

UTEQSAKBTJEQQX-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Ru+2]

Origin of Product

United States

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